Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Unsubstituted Core
The 6-phenyl substituent on 2,4-dichloro-6-phenylquinazoline substantially increases its lipophilicity compared to the unsubstituted core, 2,4-dichloroquinazoline. This difference in LogP is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery programs .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.6036 |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (CAS 607-68-1), predicted LogP ~1.5-2.0 (estimated based on smaller, less hydrophobic core) |
| Quantified Difference | Increase of approximately 2.6-3.1 LogP units |
| Conditions | Predicted value from molecular property calculations |
Why This Matters
A higher LogP value indicates greater hydrophobicity, which is often associated with enhanced passive diffusion across cell membranes, a key consideration when prioritizing chemical scaffolds for cellular assays or in vivo studies.
